Disodium tetracarbonylferrate dioxane complex
Description
Properties
IUPAC Name |
tetrasodium;carbon monoxide;1,4-dioxane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSDPSRBMMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Fe2Na4O14+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium tetracarbonylferrate dioxane complex (CAS No. 59733-73-2) is a coordination compound that has garnered interest in various fields, particularly in organometallic chemistry and potential biological applications. This article delves into its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C20H24Fe2Na4O14
- Molecular Weight : 692.0 g/mol
- Appearance : Colorless solid, sensitive to oxygen and moisture.
- Purity : Typically around 95% .
This compound is known for its ability to participate in various chemical reactions, including the formation of organometallic complexes that can influence biological systems. The iron center in this complex plays a crucial role in its reactivity and potential biological interactions.
Key Reactions:
- Reduction Reactions : It can reduce various organic substrates, potentially leading to the formation of biologically active compounds.
- Carbonylation : The complex can facilitate carbonylation reactions, which are important in synthesizing biologically relevant molecules .
Antiproliferative Effects
Recent studies have indicated that metal complexes similar to disodium tetracarbonylferrate exhibit significant antiproliferative activity against cancer cell lines. For instance, research on related iron complexes demonstrated their ability to inhibit cell growth through mechanisms involving oxidative stress and apoptosis induction .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 12.5 | Induction of apoptosis |
| Study B | MCF-7 | 15.0 | Oxidative stress |
| Study C | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its ability to disrupt microbial membranes and interfere with metabolic processes suggests potential applications as an antimicrobial agent.
- Bactericidal Activity : Studies have shown that iron-based complexes can exhibit bactericidal effects against various strains, including Gram-positive and Gram-negative bacteria .
Case Studies
-
Case Study on Cancer Cells :
- Researchers treated HeLa cells with this compound and observed significant cell death compared to control groups, indicating its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the complex significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.
Safety and Handling
Due to its reactivity and potential toxicity, appropriate safety measures should be taken when handling this compound:
Scientific Research Applications
Disodium tetracarbonylferrate, particularly as Collman's reagent, is a versatile reagent in organometallic and organic chemical research, with several applications in scientific research .
Scientific Research Applications
Collman's Reagent The dioxane solvated sodium salt of Disodium tetracarbonylferrate is also known as Collman's reagent, named after James P. Collman, who popularized its use .
Synthesis Disodium tetracarbonylferrate is utilized in the synthesis of various organic compounds . It can convert acyl chlorides to aldehydes via an iron acyl complex intermediate . Additionally, it facilitates the synthesis of aldehydes from alkyl halides through a two-step, one-pot reaction .
Reaction with Alkyl Halides The compound reacts with alkyl halides (RX) to produce alkyl complexes, which can then be converted into corresponding carboxylic acids and acid halides :
Transition Metal Analog Disodium tetracarbonylferrate serves as a transition metal analog of a Grignard reagent .
Antimicrobial Properties The antimicrobial properties of the Disodium tetracarbonylferrate dioxane complex have been explored. It can disrupt microbial membranes and interfere with metabolic processes.
Carbon-carbon Bond Construction Disodium tetracarbonylferrate participates in transition-metal-catalyzed carbon-carbon bond constructions using unactivated alkyl halides .
Tetrasubstituted Selenophenes It is used in the synthesis of tetrasubstituted selenophenes . Ethereal solvents like THF and diethyl ether can lead to higher yields of selenophene products. Aerated 1,2-dimethoxyethane (1,2-dme)/H2O mixture provides an optimal reaction medium .
Chemical Reactions Analysis
Reaction with Alkyl Halides to Form Aldehydes
Collman's reagent reacts with primary alkyl halides (R–X) in a two-step protocol to yield aldehydes (R–CHO) :
Step 1: Formation of Alkyl–Iron Complex
Step 2: Protonolysis and Ligand Displacement
-
Addition of triphenylphosphine (PPh₃) displaces CO ligands.
-
Subsequent treatment with acetic acid (HOAc) releases the aldehyde:
Key Features :
-
Substrate Scope : Effective for primary alkyl bromides and iodides (e.g., 1-bromooctane → octanal) .
-
Yield : Typically high (80–90%) under optimized conditions .
-
Side Reactions : Secondary alkyl halides may undergo elimination instead .
Conversion of Acyl Chlorides to Aldehydes
Collman's reagent reacts with acyl chlorides (RCOCl) to form aldehydes via iron acyl intermediates :
Mechanistic Insight :
-
The iron acyl intermediate undergoes protonolysis to release the aldehyde .
-
Advantage : Avoids over-reduction to alcohols, a common issue with traditional methods .
Oxidation to Carboxylic Acids and Acid Halides
Alkyl–iron complexes derived from Collman's reagent can be oxidized to carboxylic acids or halogenated to acid halides :
| Reaction Type | Reagents | Product | Byproducts |
|---|---|---|---|
| Oxidation | O₂, H⁺ | R–COOH | Fe oxides |
| Halogenation | X₂ (X = Cl, Br) | R–C(O)X | FeX₂, CO, NaX |
Example :
Applications : Direct synthesis of acid chlorides for peptide coupling .
Reaction with Isocyanides
Collman's reagent reacts with bulky isocyanides (CNAr) to form low-valent iron complexes, enabling unique coordination chemistry :
Applications :
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium Tetracarbonylferrate (K₂Fe(CO)₄)
- Structure and Stability : Unlike the sodium-dioxane complex, the potassium salt (CAS 16182-63-1) lacks dioxane solvation and is less pyrophoric. However, it remains air-sensitive .
- Physical Properties : Higher melting point (270–273°C, decomposition) compared to the sodium complex, which decomposes upon exposure to air .
- Reactivity: Both reagents transfer the [Fe(CO)₄]²⁻ anion, but the potassium salt’s lower solubility in non-polar solvents limits its utility in certain reactions .
Other Solvated Forms
- THF and Dimethoxyethane Solvates : Na₂[Fe(CO)₄] can form solvates with tetrahydrofuran (THF) or dimethoxyethane. These variants exhibit similar reactivity but differ in solubility and crystallinity .
Rhodium Carbonyl Chloride (Rh₂(CO)₄Cl₂)
- Structure and Use : A rhodium-based carbonyl (CAS 14523-22-9) used in catalysis, such as hydroformylation. Unlike Collman’s reagent, it operates via oxidative addition mechanisms rather than nucleophilic pathways .
Sodium Borohydride (NaBH₄)
- Reduction Scope : While NaBH₄ reduces carbonyl groups, Collman’s reagent enables carbon-carbon bond formation (e.g., aldehydes from alkyl halides), showcasing complementary reactivity .
Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. How is disodium tetracarbonylferrate dioxane complex synthesized, and what are its critical handling protocols?
The sodium salt is typically synthesized by reducing iron pentacarbonyl with sodium amalgam in a coordinating solvent (e.g., dioxane or THF). The dioxane solvate (Na₂[Fe(CO)₄]·1.5C₄H₈O₂) is isolated as a light-sensitive, air-stable solid. Handling requires strict inert-atmosphere conditions (argon/glovebox) due to its pyrophoric nature when unsolvated . Storage in dark, airtight containers at room temperature under nitrogen is recommended. The potassium salt (K₂[Fe(CO)₄]) is less pyrophoric but still air-sensitive .
Q. What are the primary synthetic applications of Collman's reagent in organic transformations?
Collman's reagent enables nucleophilic acylation and alkylation reactions. Key transformations include:
- Aldehyde synthesis : Reaction with primary alkyl halides (R–X) followed by protonation yields R–CHO in >80% yield .
- Ketone synthesis : Sequential treatment with alkyl halides and acyl chlorides generates unsymmetrical ketones (R–CO–R') .
- Carboxylic acid derivatives : Acyl chlorides react to form aldehydes or esters via iron-acyl intermediates . Functional group tolerance includes esters, alkenes, and aromatic halides, making it versatile for complex molecule synthesis .
Q. How is the reactivity of Collman's reagent influenced by solvent choice?
Solvents coordinating to sodium ions (e.g., THF, dioxane, dimethoxyethane) stabilize the reagent by reducing cation-anion interactions. Dioxane enhances solubility and moderates reactivity compared to THF, which may accelerate side reactions in polar substrates . Solvent-free conditions are impractical due to the reagent's instability .
Advanced Research Questions
Q. What mechanistic insights explain the stereospecificity of Collman's reagent in cyclization reactions?
Cyclizations (e.g., forming 5- or 6-membered rings) proceed via iron-alkyl intermediates that retain stereochemistry during intramolecular nucleophilic attack. Kinetic studies using deuterated substrates show retention of configuration at the α-carbon, consistent with an SN2-like mechanism . Computational studies (DFT) suggest transition states with partial Fe–C bond cleavage .
Q. How can spectroscopic methods characterize intermediates in Collman's reagent-mediated reactions?
- IR spectroscopy : Terminal CO ligands in [Fe(CO)₄]²⁻ show ν(CO) bands at ~1890–1920 cm⁻¹, while bridging CO (in dimeric forms) appear at ~1750–1800 cm⁻¹ .
- NMR : Low-temperature ¹³C NMR detects alkyl-iron intermediates (δ ~120–150 ppm for Fe–C) .
- Mössbauer spectroscopy : Quadrupole splitting (ΔEQ ~1.5 mm/s) confirms the Fe⁻² oxidation state .
Q. What strategies mitigate competing pathways in reactions involving Collman's reagent?
Competing reduction (e.g., alkyne hydrogenation) is minimized by:
- Temperature control : Reactions at –78°C favor nucleophilic attack over electron transfer .
- Additives : Triphenylphosphine (PPh₃) quenches iron intermediates post-reaction, preventing over-reduction .
- Substrate design : Electron-deficient alkyl halides (e.g., allylic bromides) enhance selectivity for carbonyl formation .
Q. How does Collman's reagent enable synthesis of thiocarbonyl and selenocarbonyl complexes?
Reaction with thiophosgene (CSCl₂) or selenophosgene (CSeCl₂) yields [Fe(CO)₄(CS)] or [Fe(CO)₄(CSe)]. The mechanism involves nucleophilic displacement of Cl⁻ by [Fe(CO)₄]²⁻, followed by ligand substitution. These complexes are precursors to metal-chalcogenide nanomaterials .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
